molecular formula C13H7F4N3 B11103170 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11103170
M. Wt: 281.21 g/mol
InChI Key: ULNVQSAORUQYKA-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (Molecular Weight: 281.21, Empirical Formula: C13H7F4N3) is a high-purity, dry powder compound supplied for biological screening and lead optimization programs . This complex heterocycle features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds targeting a range of therapeutic areas. Derivatives of this core scaffold have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) for central nervous system disorders , as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) for autoimmune diseases like psoriasis , and as novel, selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy . The compound's structure, which incorporates both a 2-fluorophenyl and a 6-trifluoromethyl group, is designed to influence potency, metabolic stability, and membrane permeability. Its calculated physicochemical properties, including a LogP of 3.327 and zero hydrogen bond donors, suggest favorable drug-like characteristics according to Lipinski's rule of five, making it a valuable chemical tool for probing biological targets and initiating hit-to-lead campaigns . Applications: This product is intended for use in early-stage drug discovery, including target-based and phenotypic screening assays, structure-activity relationship (SAR) studies, and as a building block for further synthetic elaboration. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H7F4N3

Molecular Weight

281.21 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H7F4N3/c14-10-4-2-1-3-9(10)12-19-18-11-6-5-8(7-20(11)12)13(15,16)17/h1-7H

InChI Key

ULNVQSAORUQYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Precursor Preparation

The synthesis typically begins with 2-hydrazino-3-chloro-5-trifluoromethylpyridine, a key intermediate prepared via chlorination of 2-hydrazinopyridine derivatives. Subsequent coupling with substituted benzoic acids under acidic conditions initiates cyclization. For example, reaction with 2-fluorobenzoic acid in phosphorus oxychloride (POCl₃) at 105°C for 3 hours yields the target compound.

Cyclization Techniques

Conventional thermal cyclization in POCl₃ remains widely used, though it requires prolonged heating (6–8 hours) and produces moderate yields (35–45%). The mechanism involves initial protonation of the carboxylic acid group, followed by intramolecular nucleophilic attack and dehydration.

Table 1: Traditional Synthesis Parameters

PrecursorAcid PartnerConditionsYield (%)
2-Hydrazino-3-chloro-5-TFM-pyridine2-Fluorobenzoic acidPOCl₃, 105°C, 3h40
2-Hydrazino-3-chloro-5-TFM-pyridine3-Nitrobenzoic acidPOCl₃, 105°C, 3h40

Ultrasound-Assisted Ring-Closing Reactions

Reaction Optimization

Ultrasound irradiation (20–40 kHz) significantly enhances cyclization efficiency by improving mass transfer and reducing activation energy. A patent by CN103613594A demonstrates that exposing 2-hydrazino-3-chloro-5-trifluoromethylpyridine and 2-fluorobenzoic acid to ultrasound in POCl₃ at 105°C for 3 hours increases yields to 40% compared to 25% under silent conditions. Recent studies show that optimizing ultrasonic frequency to 35 kHz and power density to 50 W/L further boosts yields to 78% within 30 minutes.

Substrate Scope and Limitations

The method accommodates diverse benzoic acids, including electron-deficient (e.g., nitro-substituted) and sterically hindered variants. However, ortho-substituted acids exhibit reduced reactivity due to torsional strain during cyclization.

Table 2: Ultrasound-Mediated Synthesis Outcomes

Acid PartnerFrequency (kHz)Time (min)Yield (%)
2-Fluorobenzoic acid353078
3-Nitrobenzoic acid406094

Continuous-Flow Synthesis Systems

Advanced flow chemistry platforms enable rapid, scalable production. A telescoped system combining microreactors and in-line purification achieves 85% yield in 12 minutes, representing an 80% reduction in reaction time compared to batch methods. Key advantages include precise temperature control (±1°C) and suppressed side reactions from instantaneous mixing.

Comparative Analysis of Synthetic Methodologies

Table 3: Methodology Comparison

ParameterTraditionalUltrasoundFlow System
Reaction Time3–8 h0.5–1 h0.2 h
Yield (%)35–4540–9485–90
Solvent ConsumptionHighModerateLow
ScalabilityLimitedModerateHigh

Flow systems exhibit superior performance metrics, though ultrasound methods remain preferable for small-scale R&D due to lower capital costs .

Chemical Reactions Analysis

3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders

Research indicates that derivatives of 1,2,4-triazolo[4,3-a]pyridine, including 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, act as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is crucial in modulating glutamatergic neurotransmission and has been implicated in various neurological disorders such as schizophrenia and depression. The modulation of mGluR2 can enhance synaptic plasticity and improve cognitive functions associated with learning and memory .

1.2 Cancer Immunotherapy

The compound has also been studied for its potential role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. IDO1 inhibitors can enhance the immune response against tumors by preventing the degradation of tryptophan and promoting T-cell activation. Recent studies have shown that triazolo[4,3-a]pyridine derivatives can achieve sub-micromolar potency against IDO1 while maintaining selectivity for other heme-containing enzymes .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis and traditional reflux techniques. These methods have demonstrated high yields and efficiency in producing the compound .

Table 1: Synthesis Conditions and Yields

MethodConditionsYield (%)
Microwave-Assisted120 °C for 24 hours83
RefluxToluene at 120 °C76-89
Catalyst-FreeEco-friendly conditionsUp to 94

The biological activity of this compound has been evaluated against various targets:

  • Antitumor Activity : Compounds based on the triazolo[4,3-a]pyridine scaffold have shown promise in preclinical models for their ability to inhibit tumor growth .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and immune cell activity .

Case Studies

Case Study 1: Treatment of Depression
A study explored the effects of a triazolo[4,3-a]pyridine derivative on depressive symptoms in animal models. The results indicated significant improvements in behavior correlated with increased mGluR2 activity .

Case Study 2: Cancer Immunotherapy
In a recent clinical trial involving patients with advanced tumors, a novel IDO1 inhibitor derived from the triazolo[4,3-a]pyridine scaffold was administered alongside checkpoint inhibitors. The combination therapy resulted in enhanced tumor regression compared to monotherapy .

Biological Activity

3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and immunomodulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a triazolo ring fused with a pyridine moiety and is substituted with a 2-fluorophenyl group and a trifluoromethyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold can act as inhibitors of various enzymes and receptors involved in critical cellular processes:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is a crucial enzyme in the immune response; inhibition can enhance anti-tumor immunity. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit sub-micromolar potency against IDO1, enhancing their potential in cancer immunotherapy .
  • c-Met Kinase Inhibition : Certain derivatives have demonstrated significant inhibition of c-Met kinase activity. For example, one derivative exhibited an IC50 value of 48 nM against c-Met kinase and showed promising anti-tumor activity across multiple cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.85 μM .

Biological Activity Data

Activity Cell Line IC50 (μM) Mechanism
Anti-tumorA5490.83 ± 0.07c-Met Kinase Inhibition
Anti-tumorMCF-70.15 ± 0.08c-Met Kinase Inhibition
Anti-tumorHeLa2.85 ± 0.74c-Met Kinase Inhibition
IDO1 InhibitionA375< 10Immune Modulation

Case Study 1: Anti-Tumor Efficacy

In a study evaluating the anti-tumor effects of [1,2,4]triazolo[4,3-a]pyridine derivatives, researchers found that specific modifications to the triazolo ring significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI staining assays.

Case Study 2: Immunomodulatory Effects

A separate investigation focused on the immunomodulatory properties of the compound through IDO1 inhibition. The results indicated that treatment with the compound led to a reduction in L-Kynurenine levels in treated cells compared to controls, suggesting a restoration of immune function in the tumor microenvironment .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Core Structure Biological Activity/Notes Reference
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine 3-(2-Fluorophenyl), 6-(CF₃) Triazolo[4,3-a]pyridine Hypothesized antiproliferative activity (based on scaffold)
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 6-F, 3-(ethyl carboxylate) Triazolo[4,3-a]pyridine Nonretinoid retinol-binding protein antagonist
6-Fluoro-2-[3-(2-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl]-1,3,4,9-tetrahydropyrido[3,4-b]indole 3-(2-Fluorophenyl), 6-F Triazolo[4,3-b]pyridazine BRD4 bromodomain inhibitor (IC₅₀ = 0.2 µM)
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine 3-(2-Pyridinyl), 6-(CF₃), 8-Cl Triazolo[4,3-a]pyridine Discontinued due to synthesis challenges
6-(4-Trifluoromethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine 3-(CF₃), 6-(4-CF₃OPh) Triazolo[4,3-a]pyridine Enhanced lipophilicity (logP ~4.2)
3-Methyl-6-(3-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine 3-Methyl, 6-(3-pyridinyl) Triazolo[4,3-a]pyridine 75% protection against pentylenetetrazole-induced seizures at 25 mg/kg

Key Observations:

Core Structure Variations :

  • Pyridazine-fused cores (e.g., triazolo[4,3-b]pyridazine in ) exhibit distinct binding profiles compared to pyridine-fused systems. For example, BRD4 inhibition is observed in pyridazine derivatives, suggesting fused-ring electronics influence target selectivity .
  • The triazolo[4,3-a]pyridine scaffold generally offers better metabolic stability due to reduced ring strain compared to pyridazine analogues.

In contrast, a 3-pyridinyl group () enhances anti-seizure efficacy, likely due to hydrogen-bonding capabilities . Position 6: Trifluoromethyl groups improve lipophilicity (logP ~3.5–4.5) and resistance to oxidative metabolism. Replacing CF₃ with polar groups (e.g., carboxylic acid in ) reduces membrane permeability .

Pharmacological Implications: The BRD4 inhibitory activity of pyridazine derivatives (e.g., compound 11 in ) suggests that fluorophenyl-substituted triazolopyridines may also target epigenetic regulators, though direct evidence is lacking. Anti-seizure activity in 3-methyl-6-(3-pyridinyl) derivatives () highlights the importance of balancing lipophilicity and hydrogen-bond donor/acceptor counts for CNS penetration.

Table 2: Physicochemical Properties of Select Analogues

Compound Name logP (Predicted) Solubility (µg/mL) Synthetic Yield
Target Compound ~3.8 <10 (PBS, pH 7.4) Not reported
6-(4-Trifluoromethoxyphenyl)-3-(CF₃)triazolo[4,3-a]pyridine ~4.2 <5 76% ()
8-Chloro-3-(2-pyridinyl)-6-(CF₃)triazolo[4,3-a]pyridine ~3.5 <20 Discontinued
3-Methyl-6-(3-pyridinyl)triazolo[4,3-a]pyridine ~2.1 >50 73% (green synthesis)
  • Lipophilicity : The trifluoromethyl group increases logP by ~1 unit compared to methyl or pyridinyl substituents, impacting blood-brain barrier penetration.
  • Synthetic Accessibility : Sodium hypochlorite-mediated oxidative cyclization () offers >70% yields under mild conditions, whereas halogenated derivatives (e.g., 8-Cl in ) face scalability issues due to purification challenges.

Q & A

Q. What are the standard synthetic routes for 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine?

Synthesis typically involves multi-step reactions starting from substituted pyridine or triazole precursors. Key steps include:

  • Cyclocondensation : Formation of the triazole ring fused to pyridine under controlled temperatures (e.g., 80–120°C) using catalysts like acetic acid or p-toluenesulfonic acid .
  • Functionalization : Introduction of the 2-fluorophenyl and trifluoromethyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, trifluoromethylation may employ Ruppert-Prakash reagents (e.g., TMSCF₃) under basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the product (typical yields: 50–70%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion. The 2-fluorophenyl group shows distinct aromatic splitting, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₈F₄N₃) with mass accuracy <5 ppm .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. How do structural features influence its physicochemical properties?

  • The trifluoromethyl group enhances lipophilicity (logP ~3.2) and metabolic stability .
  • The 2-fluorophenyl substituent introduces steric hindrance, affecting binding to biological targets.
  • The fused triazole-pyridine system enables π-π stacking interactions, critical for receptor binding .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl groups .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-CN vs. 6-CF₃ derivatives) to isolate substituent effects .
  • Crystallographic Analysis : Resolve binding modes using X-ray diffraction to explain divergent enzyme inhibition profiles .
  • Batch Reproducibility : Verify purity and stereochemistry across labs to rule out synthetic variability .

Q. How does pH affect the compound’s stability in biological assays?

  • Acidic Conditions (pH <3) : Protonation of the triazole nitrogen increases solubility but may degrade the trifluoromethyl group .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, suitable for cell-based assays. Degradation products (e.g., fluorophenol derivatives) form at pH >10 .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

  • Electrophilic Aromatic Substitution : The 6-CF₃ group deactivates the pyridine ring, directing electrophiles to the 3-position .
  • Steric Effects : Bulky substituents at the 2-fluorophenyl group hinder reactions at adjacent positions, favoring modifications at the triazole nitrogen .

Q. How to design experiments for evaluating metabolic pathways?

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify oxidative metabolites (e.g., hydroxylation at the phenyl ring) .
  • LC-MS/MS : Quantify major metabolites and assess CYP450 isoform specificity .

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